2-cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

cGAS-STING pathway innate immunity screening selectivity

2-Cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899742-18-8) is a fully synthetic purine-6-carboxamide derivative with a molecular formula of C20H23N5O3 and a molecular weight of 381.4 g/mol. Its core structure belongs to the 8-oxopurine-6-carboxamide scaffold, a privileged chemotype investigated extensively for kinase inhibition and anticancer activity.

Molecular Formula C20H23N5O3
Molecular Weight 381.436
CAS No. 899742-18-8
Cat. No. B2860750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS899742-18-8
Molecular FormulaC20H23N5O3
Molecular Weight381.436
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4CCCCC4
InChIInChI=1S/C20H23N5O3/c1-2-28-14-11-7-6-10-13(14)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H2,21,26)(H,23,27)
InChIKeyLICZQLMQAVHRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899742-18-8): Procurement-Relevant Chemical Identity


2-Cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899742-18-8) is a fully synthetic purine-6-carboxamide derivative with a molecular formula of C20H23N5O3 and a molecular weight of 381.4 g/mol. [1] Its core structure belongs to the 8-oxopurine-6-carboxamide scaffold, a privileged chemotype investigated extensively for kinase inhibition and anticancer activity. [2] The compound features a cyclohexyl group at the C2 position and a 2-ethoxyphenyl substituent at N9, a substitution pattern that distinguishes it from the many other purine-6-carboxamide analogs explored in medicinal chemistry.

Why Generic Substitution of 2-Cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Is Scientifically Unreliable


Within the 8-oxopurine-6-carboxamide chemotype, minor alterations to the C2 and N9 substituents have been shown to drastically alter biological activity. [1] For instance, SAR studies of >30 purine-6-carboxamide analogs revealed that variation at C2, N7, C8, and N9 positions profoundly influenced potency against H1975 NSCLC cells, with IC50 values spanning from <1.5 μM to >100 μM across close structural analogs. [1] Consequently, simply interchanging compounds that share the purine-6-carboxamide core—such as 2-cyclohexyl-9-(4-ethoxyphenyl) or 2-cyclohexyl-9-(4-fluorophenyl) regioisomers—without confirmatory batch-specific data carries substantial risk of divergent target engagement and functional outcome.

Quantitative Differentiation Evidence for 2-Cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899742-18-8)


Proteomic Screening Selectivity: Inactive Against cGAS and Mosquito NPYLR7 Targets

In high-throughput screens conducted by the NIH/NCATS, 2-cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide was explicitly tested and reported as 'Inactive' against both mouse and human cyclic GMP-AMP synthase (cGAS), as well as in a primary cell-based screen for Aedes aegypti NPYLR7 agonists. [1] This inactivity profile provides a negative-selectivity fingerprint: the compound does not promiscuously interfere with these specific assay readouts, unlike some close purine analogs that may show off-target activity in these pathways.

cGAS-STING pathway innate immunity screening selectivity

Regioisomeric Differentiation: 2-Ethoxy vs 4-Ethoxy N9-Phenyl Substitution

The compound bears a 2-ethoxyphenyl group at the N9 position, as confirmed by its InChIKey (LICZQLMQAVHRQT-UHFFFAOYSA-N) and IUPAC name from PubChem. [1] A direct regioisomeric analog, 2-cyclohexyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898442-40-5), possesses identical molecular formula and weight (C20H23N5O3, 381.436 g/mol) but differs only in the position of the ethoxy substituent on the N9-phenyl ring. [2] SAR studies on related 8-oxopurine-6-carboxamide series have established that the position of substituents on the N9-aryl ring critically modulates hydrogen-bonding networks with the target protein and can shift cellular potency by orders of magnitude. [3]

regioisomer structure-activity relationship substitution pattern

Core Scaffold Differentiation: 8-Oxopurine-6-Carboxamide vs Purine-6-Carboxamide Amide/Hydroxamate/Amidoxime Analogs

The 8-oxopurine-6-carboxamide scaffold, to which the target compound belongs, serves as a precursor for advanced analogs including hydroxamate and amidoxime derivatives. In a published SAR campaign, the parent 8-oxopurine-6-carboxamide (compound 1a) exhibited moderate activity against H1975 NSCLC cells, whereas optimized hydroxamate 17 and amidoxime 19a achieved IC50 < 1.5 μM. [1] The 6-carboxamide group present in the target compound represents a distinct pharmacophore relative to the 6-hydroxamate and 6-amidoxime congeners, which form additional hydrogen bonds to the target protein. [1]

scaffold comparison functional group anticancer potency

C2-Cyclohexyl vs C2-Aryl/Heteroaryl Substitution in 8-Oxopurine-6-Carboxamides

The target compound incorporates a fully saturated cyclohexyl ring at the C2 position, in contrast to the aromatic or heteroaromatic C2 substituents commonly found in many 8-oxopurine-6-carboxamide kinase inhibitors. [1] Literature SAR indicates that replacing a C2-aryl group with a C2-cycloalkyl moiety can significantly modulate kinase selectivity profiles; for example, in the related 6-cyclohexylmethoxy-2-arylaminopurine series, the nature of the C2 substituent was critical for achieving selective Nek2 inhibition versus other kinases. [2] The cyclohexyl group imparts increased sp3 character (fraction sp3 = 0.30 for the target compound [3]), which may confer advantages in terms of solubility and conformational flexibility compared to flat aromatic C2 substituents.

C2 substituent cyclohexyl lipophilicity kinase selectivity

Recommended Application Scenarios for 2-Cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899742-18-8)


Negative Control or Selectivity Probe for cGAS-STING Pathway Screening

Based on its documented inactivity in both mouse and human cGAS high-throughput screens [1], 2-cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can serve as a negative control compound in cGAS-STING pathway assays. Its use as a selectivity counter-screen tool is appropriate when profiling other purine-based compounds for cGAS activation or inhibition, ensuring that observed effects are target-specific rather than assay interference.

Synthetic Intermediate for Hydroxamate/Amidoxime Derivatization

The 8-oxopurine-6-carboxamide core can be further functionalized at the C6 position to yield hydroxamate or amidoxime analogs, which have demonstrated significantly enhanced potency against H1975 NSCLC cells (IC50 < 1.5 μM). [2] The target compound, with its distinct C2-cyclohexyl and N9-(2-ethoxyphenyl) substitution, provides a unique starting scaffold for generating derivatives that cannot be accessed from the 4-ethoxyphenyl regioisomer (CAS 898442-40-5). [3]

Kinase Selectivity Profiling in C2-Cycloalkyl Purine SAR Campaigns

For structure-guided kinase inhibitor discovery, the C2-cyclohexyl substituent differentiates this compound from the more common C2-aryl purine-6-carboxamide analogs. [4] Its procurement is justified for constructing focused libraries aimed at probing the selectivity space between C2-cycloalkyl and C2-aryl substitution, particularly following the precedent that C2 modifications critically govern Nek2 vs off-target kinase selectivity in related purine series. [4]

Regioisomer-Specific Physicochemical Reference Standard

With a computed cLogP of 2.7 and TPSA of 100 Ų, the target compound provides a distinct physicochemical reference point compared to the para-ethoxy regioisomer (cLogP ~2.07, TPSA ~74.4 Ų). [3][5] This makes it suitable as a calibration standard in HPLC method development, logP determination assays, or permeability studies where the ortho-substitution pattern is a critical variable.

Quote Request

Request a Quote for 2-cyclohexyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.